molecular formula C17H20N2O2 B1666178 N-[4-(4-aminophenoxy)butyl]benzamide CAS No. 101587-77-3

N-[4-(4-aminophenoxy)butyl]benzamide

Cat. No.: B1666178
CAS No.: 101587-77-3
M. Wt: 284.35 g/mol
InChI Key: DAGGGFKBDHQUTR-UHFFFAOYSA-N
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Description

Chemical Name: N-[4-(4-Aminophenoxy)butyl]benzamide CAS Registry Number: 101587-77-3 Molecular Formula: C₁₇H₂₀N₂O₂ Exact Mass: 284.15 g/mol Structure: Comprises a benzamide core linked via a butyl chain to a 4-aminophenoxy group (Fig. 1). This structure combines aromatic benzamide with a flexible alkyl chain and a terminal amine-functionalized phenoxy group.

Properties

CAS No.

101587-77-3

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-[4-(4-aminophenoxy)butyl]benzamide

InChI

InChI=1S/C17H20N2O2/c18-15-8-10-16(11-9-15)21-13-5-4-12-19-17(20)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13,18H2,(H,19,20)

InChI Key

DAGGGFKBDHQUTR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCCCOC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

Other CAS No.

101587-77-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzamide, N-(4-(p-aminophenoxy)butyl)-

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(4-(p-aminophenoxy)butyl)- undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: The reactions typically involve common reagents such as Lewis acids, bases, and solvents like DMSO (dimethyl sulfoxide), PEG300 (polyethylene glycol), and Tween 80 .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of ultrasonic irradiation and Lewis acidic ionic liquids can lead to high-yielding benzamide derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Variations and Substituent Effects

Benzamide derivatives often differ in substituents on the aromatic ring, linker chain length, and terminal functional groups. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Data (NMR/MS) or Bioactivity Reference
N-[4-(4-Aminophenoxy)butyl]benzamide C₁₇H₂₀N₂O₂ 4-aminophenoxy-butyl linker Exact mass: 284.15; No bioactivity reported
CJB 090 C₂₇H₂₈Cl₂N₄O₂ Piperazine, 2-methoxyphenyl, pyridin-2-yl D3 receptor selective (Kᵢ = 21.3 nM)
5d () C₂₃H₂₈N₄O₅ 6,7-Dimethoxyisoquinoline, nitrobenzamide Yield: 69%; MS [M+H⁺]: 465.2
9h () C₂₆H₂₈N₆OS Thiophen-3-yl, 4-cyanopyridin-2-yl diazepane Yield: 34%; ¹H NMR δ 8.02-7.38
Compound 20 () C₂₄H₂₈N₄O₃ 5-Methoxybenzisoxazolyl piperazine D3 affinity Kᵢ = 38 nM; D2 inactive
Nitazoxanide () C₁₂H₉N₃O₅S Nitrothiazole, acetyloxy Antiparasitic; MW: 307.28

Key Observations :

  • Linker Chain Flexibility : The butyl chain in the target compound allows conformational flexibility, similar to CJB 090 and 9h, which use butyl or diazepane linkers for receptor binding .
  • Terminal Groups: The 4-aminophenoxy group contrasts with electron-withdrawing groups (e.g., nitro in 5d) or heterocycles (e.g., thiophene in 9h), which influence solubility and receptor interactions .
  • Bioactivity : Piperazine-containing derivatives (CJB 090, Compound 20) exhibit high D3 receptor selectivity, suggesting that terminal amine positioning is critical for affinity .

Pharmacological and Spectroscopic Profiles

  • Receptor Affinity: Piperazine-linked benzamides (e.g., CJB 090) show nanomolar affinity for D3 receptors, whereas the target compound’s 4-aminophenoxy group may favor interactions with sigma-2 or serotonin receptors .
  • Spectroscopy : NMR signals for aromatic protons (δ 7.3–8.0) are consistent across benzamides, but substituents like thiophene (9h) or nitro (5d) introduce distinct shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-aminophenoxy)butyl]benzamide
Reactant of Route 2
N-[4-(4-aminophenoxy)butyl]benzamide

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